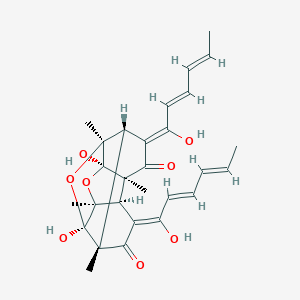

![molecular formula C10H14BrN B141409 N-[(4-bromophenyl)methyl]propan-1-amine CAS No. 150869-52-6](/img/structure/B141409.png)

N-[(4-bromophenyl)methyl]propan-1-amine

Übersicht

Beschreibung

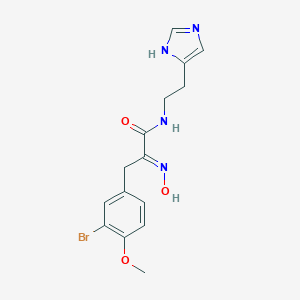

“N-[(4-bromophenyl)methyl]propan-1-amine” is an organic compound. It appears as a colorless or pale yellow liquid .

Synthesis Analysis

The synthesis of compounds similar to “N-[(4-bromophenyl)methyl]propan-1-amine” has been studied. For instance, the synthesis of “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives involved confirming their molecular structures through physicochemical properties and spectroanalytical data . Another method involves the reduction of nitriles or amides and nitro compounds .

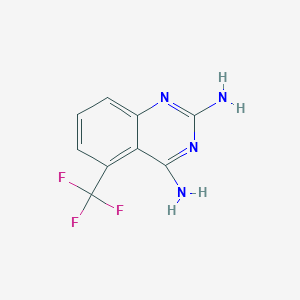

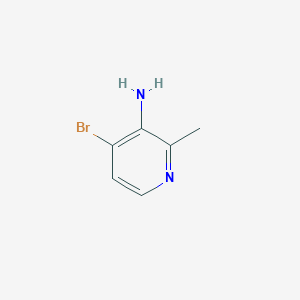

Molecular Structure Analysis

The molecular structure of “N-[(4-bromophenyl)methyl]propan-1-amine” can be represented by the formula C10H14BrN .

Chemical Reactions Analysis

“N-[(4-bromophenyl)methyl]propan-1-amine” can react with acid to generate salt . It’s also worth noting that compounds similar to it, such as “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives, have been synthesized and evaluated for their in vitro antimicrobial activity .

Physical And Chemical Properties Analysis

“N-[(4-bromophenyl)methyl]propan-1-amine” is a colorless or pale yellow liquid. It has a strong amino alkaline property and can react with acid to generate salt. The boiling point of the compound is about 190 to 200 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

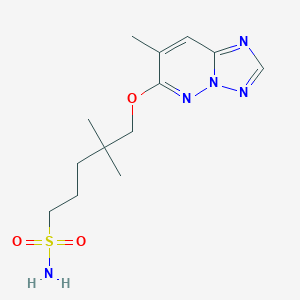

Antimicrobial Agents: Novel Derivatives

- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one show promise as antimicrobial agents against Gram-positive pathogens .

Solvent-Free Synthesis: Propargylamines

- Green Approach : Researchers have explored solvent-free synthetic approaches to propargylamines via A3 and KA2 coupling reactions .

- Copper-Catalyzed Synthesis : Tetrasubstituted propargylamines can be synthesized using copper(II) chloride catalysis under solvent-free conditions .

Organic Synthesis and Reagents

Safety and Hazards

Wirkmechanismus

Target of Action

N-(4-Bromobenzyl)propan-1-amine is an organic compound with a wide range of applications in organic synthesis . It is often used as a reagent, as an intermediate or catalyst in chemical reactions . .

Mode of Action

It is known that it has a strong amino alkaline and can react with acid to generate salt

Pharmacokinetics

It is known that the compound has good solubility , which could potentially impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-Bromobenzyl)propan-1-amine. For instance, its boiling point is about 190 to 200 degrees Celsius , suggesting that it is stable under normal environmental conditions but may degrade at high temperatures. Furthermore, it should be properly stored to avoid contact with harmful substances such as oxidants .

Eigenschaften

IUPAC Name |

N-[(4-bromophenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWHQBWJJQFTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

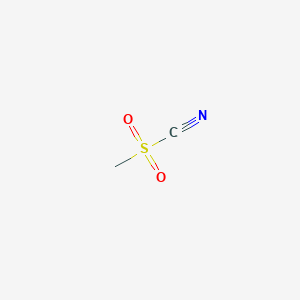

Canonical SMILES |

CCCNCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromobenzyl)propan-1-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)

![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)